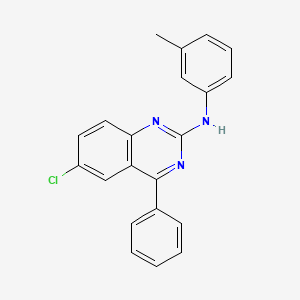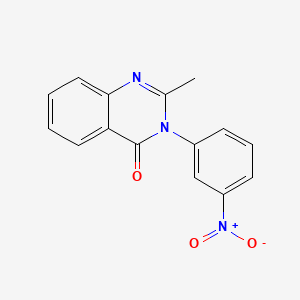![molecular formula C18H20BrNO3S B11682197 Ethyl 2-{[(4-bromophenyl)carbonyl]amino}-4-(2-methylpropyl)thiophene-3-carboxylate](/img/structure/B11682197.png)
Ethyl 2-{[(4-bromophenyl)carbonyl]amino}-4-(2-methylpropyl)thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-{[(4-bromofenil)carbonil]amino}-4-(2-metilpropil)tiofeno-3-carboxilato de etilo es un complejo compuesto orgánico que pertenece a la clase de derivados del tiofeno. Los derivados del tiofeno son conocidos por sus diversas actividades biológicas y aplicaciones en diversos campos como la química medicinal, la ciencia de materiales y la electrónica orgánica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-{[(4-bromofenil)carbonil]amino}-4-(2-metilpropil)tiofeno-3-carboxilato de etilo generalmente involucra reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de tiofeno: El anillo de tiofeno se puede sintetizar a través de la reacción de Gewald, que involucra la condensación de azufre, un compuesto α-metileno carbonilo y un α-ciano éster..
Introducción del grupo bromofenil: El grupo bromofenil se puede introducir a través de una reacción de acoplamiento Suzuki-Miyaura, que involucra el acoplamiento cruzado de un haluro de arilo con un compuesto de organoboro en presencia de un catalizador de paladio..
Formación del enlace amida: El enlace amida se puede formar a través de la reacción del cloruro de bromofenil carbonilo con el grupo amino en el anillo de tiofeno..
Esterificación: El paso final involucra la esterificación del grupo ácido carboxílico con etanol para formar el éster etílico..
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala, con optimización de las condiciones de reacción para mejorar el rendimiento y la pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-{[(4-bromofenil)carbonil]amino}-4-(2-metilpropil)tiofeno-3-carboxilato de etilo puede sufrir diversas reacciones químicas, que incluyen:
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico
Reducción: Hidruro de litio y aluminio, borohidruro de sodio
Sustitución: Aminas, tioles
Principales productos formados
Oxidación: Sulfoxidos, sulfonas
Reducción: Alcoholes
Sustitución: Derivados sustituidos con amino o tiol
Aplicaciones Científicas De Investigación
El 2-{[(4-bromofenil)carbonil]amino}-4-(2-metilpropil)tiofeno-3-carboxilato de etilo tiene varias aplicaciones de investigación científica:
Ciencia de materiales: Los derivados del tiofeno se utilizan en el desarrollo de semiconductores orgánicos, transistores de efecto de campo orgánico (OFET) y diodos orgánicos emisores de luz (OLED)..
Investigación biológica: El compuesto se puede utilizar en estudios que investigan las actividades biológicas de los derivados del tiofeno, incluidas sus interacciones con varios objetivos biológicos..
Mecanismo De Acción
El mecanismo de acción del 2-{[(4-bromofenil)carbonil]amino}-4-(2-metilpropil)tiofeno-3-carboxilato de etilo no se comprende completamente. Se cree que ejerce sus efectos a través de interacciones con objetivos moleculares y vías específicas. Por ejemplo, se ha demostrado que los derivados del tiofeno inhiben las enzimas involucradas en los procesos inflamatorios y modulan la actividad de los canales iónicos. .
Comparación Con Compuestos Similares
Compuestos similares
Unicidad
El 2-{[(4-bromofenil)carbonil]amino}-4-(2-metilpropil)tiofeno-3-carboxilato de etilo es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C18H20BrNO3S |
|---|---|
Peso molecular |
410.3 g/mol |
Nombre IUPAC |
ethyl 2-[(4-bromobenzoyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C18H20BrNO3S/c1-4-23-18(22)15-13(9-11(2)3)10-24-17(15)20-16(21)12-5-7-14(19)8-6-12/h5-8,10-11H,4,9H2,1-3H3,(H,20,21) |
Clave InChI |
PXLRWGAOCAVSIB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SC=C1CC(C)C)NC(=O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11682116.png)





![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682158.png)

![N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide](/img/structure/B11682166.png)
![4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-ethoxyphenyl 4-fluorobenzoate](/img/structure/B11682172.png)
![3,4-Dimethylphenyl 4-[5-(3-acetamidophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL]benzoate](/img/structure/B11682174.png)
![4-[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-iodobenzoate](/img/structure/B11682176.png)
![4-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B11682184.png)

